molecular formula C18H25F3N2O2 B6981730 2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-2-[4-(trifluoromethyl)phenyl]ethanol

2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-2-[4-(trifluoromethyl)phenyl]ethanol

Cat. No.: B6981730
M. Wt: 358.4 g/mol
InChI Key: JJOFUGBBDJIAME-UHFFFAOYSA-N
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Description

2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-2-[4-(trifluoromethyl)phenyl]ethanol is a complex organic compound with a unique structure that combines a piperidine ring, an oxolane ring, and a trifluoromethyl-substituted phenyl group

Properties

IUPAC Name

2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]-2-[4-(trifluoromethyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O2/c19-18(20,21)14-3-1-13(2-4-14)17(11-24)22-15-5-8-23(9-6-15)16-7-10-25-12-16/h1-4,15-17,22,24H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOFUGBBDJIAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(CO)C2=CC=C(C=C2)C(F)(F)F)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-2-[4-(trifluoromethyl)phenyl]ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Oxolane Ring: The oxolane ring is introduced via nucleophilic substitution reactions.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves the use of trifluoromethylation reagents under specific conditions to attach the phenyl group to the piperidine ring.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-2-[4-(trifluoromethyl)phenyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl ring and the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-2-[4-(trifluoromethyl)phenyl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-2-[4-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-2-[4-(fluoromethyl)phenyl]ethanol
  • 2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-2-[4-(chloromethyl)phenyl]ethanol
  • 2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-2-[4-(bromomethyl)phenyl]ethanol

Uniqueness

The presence of the trifluoromethyl group in 2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-2-[4-(trifluoromethyl)phenyl]ethanol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

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